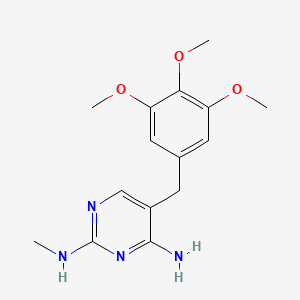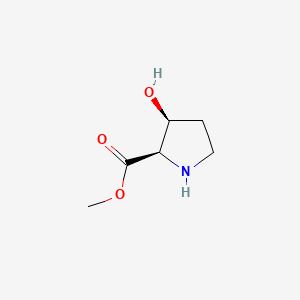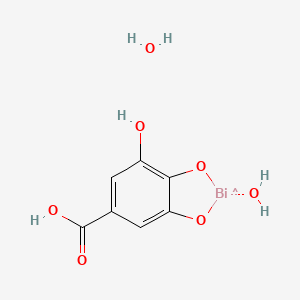
2-Desamino-2-methylamino trimethoprim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desamino-2-methylamino trimethoprim is a chemical compound with the molecular formula C15H20N4O3. It is structurally and chemically related to Trimethoprim, an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .
Molecular Structure Analysis
The molecular structure of 2-Desamino-2-methylamino trimethoprim consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The average mass is 304.344 Da and the monoisotopic mass is 304.153534 Da .Chemical Reactions Analysis
2-Desamino-2-methylamino trimethoprim, like Trimethoprim, is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .Wissenschaftliche Forschungsanwendungen
Antibacterial Mechanism
2-Desamino-2-methylamino trimethoprim (a derivative of trimethoprim) functions as an antibacterial agent by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical in the bacterial folic acid synthesis pathway. This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, effectively impeding bacterial growth and replication. Studies have shown that trimethoprim alone can effectively inhibit a wide range of bacteria at lower concentrations than sulphonamides and demonstrates a strong synergistic effect when combined with sulphonamides, resulting in bactericidal activity (Darrell, Garrod, & Waterworth, 1968).
Enhancing Antibiotic Efficacy
Trimethoprim, the base molecule for 2-Desamino-2-methylamino trimethoprim, has been observed to potentiate the antibacterial activity of sulphonamides. This potentiation significantly reduces the required concentration of each drug for treating bacterial infections, enabling successful treatment of infections caused by sulphonamide-resistant organisms (Csonka & Knight, 1967).
Resistance Mechanisms
The emergence and mechanisms of resistance to trimethoprim have been studied extensively. In Finland, for example, resistance to trimethoprim in Escherichia coli increased significantly over a decade. The majority of this resistance was attributed to the type I DHFR gene, although other unknown resistance mechanisms were suggested (Heikkilä et al., 1990).
Inhibition of Resistance Evolution
A derivative of trimethoprim, 4’-desmethyltrimethoprim (4’-DTMP), has been shown to inhibit both standard and resistant variants of DHFR. This derivative effectively impedes the evolution of trimethoprim-resistant bacteria, demonstrating its potential in prolonging the efficacy of trimethoprim and possibly its derivatives like 2-Desamino-2-methylamino trimethoprim (Manna et al., 2021).
Therapeutic Applications
Trimethoprim, the core compound of 2-Desamino-2-methylamino trimethoprim, has been used in various therapeutic applications, such as in the treatment of urinary tract infections, respiratory infections, and specific sexually transmitted infections. The combination of trimethoprim with sulphonamides has been a common practice to enhance the therapeutic efficacy (Darrell, Garrod, & Waterworth, 1968).
Environmental Prevalence and Resistance
The widespread use of trimethoprim in medical and veterinary applications has led to its increased presence in the environment. This has been accompanied by a rise in drug resistance, primarily due to alterations in the target enzyme, DHFR (Bastien et al., 2012).
Eigenschaften
IUPAC Name |
2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMRPHMVLYACMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desamino-2-methylamino trimethoprim | |
CAS RN |
213745-86-9 |
Source


|
| Record name | 2-Desamino-2-methylamino trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)





![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)